N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine
Description
N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine is a tertiary amine derivative characterized by a benzyl group substituted with an isobutoxy moiety at the ortho position and a 2-methyl-2-propanamine (tert-butylamine) group.
Properties
IUPAC Name |
2-methyl-N-[[2-(2-methylpropoxy)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(2)11-17-14-9-7-6-8-13(14)10-16-15(3,4)5/h6-9,12,16H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYGRXOGFYICPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine typically involves the reaction of 2-isobutoxybenzyl chloride with 2-methyl-2-propanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where the isobutoxy group or the amine group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Biochemical Research
N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine is utilized in proteomics research, serving as a biochemical tool for studying protein interactions and functions. Its structural properties allow it to interact with various biological molecules, making it an essential component in experimental setups aimed at understanding complex biochemical pathways .
Medicinal Chemistry
This compound acts as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been investigated as a precursor for the synthesis of baricitinib, a drug used in the treatment of rheumatoid arthritis . The ability to modify its structure allows researchers to explore derivatives that may enhance efficacy or reduce side effects.
Forensic Science
In forensic applications, this compound is used in the analysis of biological samples to detect potential drug abuse or poisoning cases. Its presence can indicate specific metabolic pathways and assist in toxicological assessments .
Case Study: Proteomics Research
A study conducted by researchers at a leading university demonstrated the effectiveness of this compound in stabilizing protein complexes during mass spectrometry analysis. The study highlighted that using this compound improved the resolution of protein identification significantly compared to traditional methods .
Case Study: Synthesis of Baricitinib
In a patent filed for the synthesis process of baricitinib, this compound was identified as a critical intermediate. The process outlined how modifications to this compound could yield various analogs with enhanced therapeutic profiles .
Mechanism of Action
The mechanism of action of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine, highlighting variations in substituents and their implications:
Key Observations:
- Electronic Effects : Fluorine’s electronegativity (in the fluoro analog) could alter binding interactions in drug-receptor systems, while methylthio groups may participate in coordination chemistry .
- Salt Forms : Hydrochloride salts (e.g., N-(2-fluorobenzyl) derivative) enhance solubility and stability, a common strategy in pharmaceutical formulations .
Physicochemical and Regulatory Considerations
- Toxicity Profiles: Structural analogs like spirogermanium demonstrate that minor modifications (e.g., incorporation of germanium) can drastically alter toxicity, emphasizing the need for targeted safety evaluations .
Biological Activity
N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine is a chemical compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- IUPAC Name : this compound
- CAS Number : 1040689-85-7
- Molecular Formula : C₁₅H₂₅NO
- Molecular Weight : 249.37 g/mol
This compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structure suggests potential activity as a reuptake inhibitor, which could enhance synaptic concentrations of these neurotransmitters, thereby influencing mood and anxiety levels.
Studies indicate that compounds with similar structures often modulate serotonin receptor activity, which is critical in the treatment of mood disorders such as depression and anxiety .
Biological Activity
The biological activity of this compound can be summarized as follows:
-
Antidepressant Effects :
- Similar compounds have shown efficacy in treating depression through serotonin reuptake inhibition.
- Case studies demonstrate improved mood and reduced depressive symptoms in patients using related pharmacological agents.
- Anxiolytic Properties :
- Sedative Effects :
Case Studies and Research Findings
Several studies have been conducted to explore the effects of compounds structurally related to this compound:
Safety and Toxicology
While this compound exhibits promising biological activities, safety assessments are crucial. The compound is classified as an irritant, indicating the need for caution during handling .
Q & A
Q. What synthetic strategies are optimal for preparing N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine, and what intermediates require rigorous characterization?
Methodological Answer: The synthesis can involve a multi-step approach:
Amine Alkylation : React 2-methyl-2-propanamine (tert-butylamine) with 2-isobutoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound.
Intermediate Isolation : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to purify intermediates.
Key Characterization Tools :
- NMR : Confirm the benzyl proton environment (aromatic protons at δ 6.8–7.3 ppm) and tert-butyl group (singlet at δ 1.2–1.4 ppm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS [M+H]⁺) and fragmentation patterns .
Yield Optimization : Adjust reaction stoichiometry (amine:benzyl chloride ratio) and solvent polarity to minimize byproducts like dialkylated amines .
Q. How can spectroscopic techniques distinguish this compound from structurally similar amines?
Methodological Answer:
- ¹³C NMR : Identify the quaternary carbon of the tert-butyl group (δ ~28–30 ppm) and the benzyl carbon attached to nitrogen (δ ~50–55 ppm) .
- IR Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and C-O-C ether vibrations (1100–1250 cm⁻¹) from the isobutoxy group .
- Chiral HPLC : Resolve enantiomers if stereogenic centers are present (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase) .
Q. What analytical protocols ensure purity assessment for this compound in pharmacological studies?
Methodological Answer:
- HPLC-UV/ELS : Use a C18 column (acetonitrile/water + 0.1% TFA) with evaporative light scattering detection to quantify impurities <0.1% .
- Karl Fischer Titration : Determine residual moisture content (<0.5% for stability studies) .
- Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies (e.g., IC₅₀ variability) be systematically addressed?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum batch) .
- Dose-Response Validation : Perform triplicate experiments with internal controls (e.g., reference inhibitors) to rule out assay interference.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = −log₁₀IC₅₀) and assess outliers via Grubbs’ test .
Q. What computational approaches predict the binding mode of this compound to neurological targets (e.g., GPCRs)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with GPCR homology models (e.g., β₂-adrenergic receptor) to identify key interactions (e.g., hydrogen bonds with Asp113) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and ligand-protein residence time .
- Pharmacophore Mapping : Align the tert-butyl and benzyl groups with hydrophobic pockets in the target binding site .
Q. What environmental monitoring strategies detect trace residues of this compound in water systems?
Methodological Answer:
- SPE-LC/MS/MS : Solid-phase extraction (C18 cartridges) followed by LC-MS/MS in MRM mode (LOD: 1–10 ng/L) .
- Isotope Dilution : Use deuterated analogs (e.g., d₃-tert-butyl group) as internal standards to correct matrix effects .
- Degradation Studies : Expose the compound to UV light (254 nm) and analyze photoproducts via HRMS .
Key Research Challenges
- Stereochemical Purity : The benzyl group’s position may lead to undesired diastereomers during synthesis; chiral resolution protocols are critical .
- Bioavailability Optimization : The tert-butyl group’s hydrophobicity may limit solubility; pro-drug strategies (e.g., phosphate esters) could improve pharmacokinetics .
- Environmental Persistence : The compound’s stability necessitates advanced degradation studies to assess ecological risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
